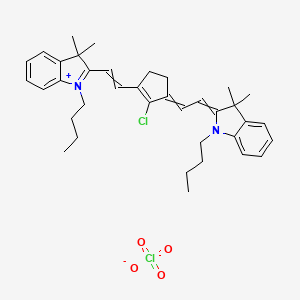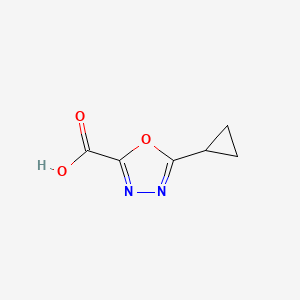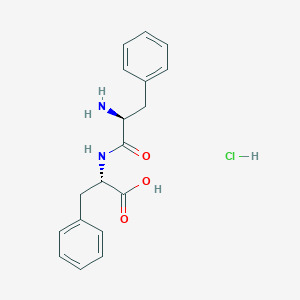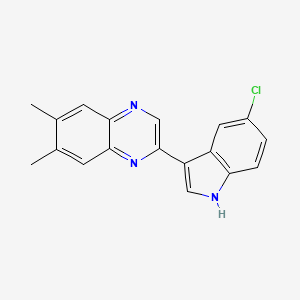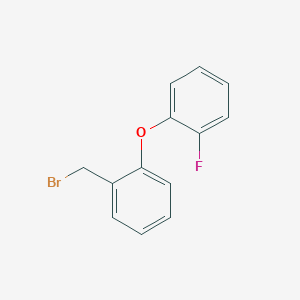
4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide
Overview
Description
“4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide” is a chemical compound with the molecular weight of 195.65 . Its IUPAC name is (4-chloro-1-methyl-1H-indazol-3-yl)methanamine . It is a solid at room temperature .
Synthesis Analysis
The synthesis of indazole derivatives, which includes “4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide”, involves various strategies such as transition metal catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .Molecular Structure Analysis
The molecular structure of “4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide” includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Indazole derivatives, including “4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide”, have been synthesized using various chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis
“4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide” is a solid at room temperature . It is highly soluble in water and other polar solvents .Scientific Research Applications
Antimicrobial Activity
4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide: has been explored for its potential antimicrobial properties. Compounds with an indazole moiety, like this one, have shown effectiveness against a range of microbial pathogens. The indazole ring system is known to be a core structure in many pharmacologically active molecules that exhibit antibacterial and antifungal activities .
Anti-inflammatory Properties
The indazole derivatives are also recognized for their anti-inflammatory effects. This is particularly relevant in the development of new treatments for chronic inflammatory diseases. The compound’s ability to modulate biological pathways that lead to inflammation makes it a candidate for further research in this area .
Antitumor and Anticancer Applications
Indazole-containing compounds have been reported to possess antitumor and anticancer activities4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide could be investigated for its potential to inhibit the growth of cancer cells, given the promising results seen in other indazole-based compounds .
Antiviral Uses
The structural motif of indazole is associated with antiviral properties. Research into indazole derivatives has included the exploration of their use as inhibitors against various viral infections, which could extend to 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide .
Treatment of Respiratory Diseases
Recent studies have synthesized indazole derivatives as selective inhibitors for the treatment of respiratory diseases. Given the structural similarity, 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide may also serve as a lead compound in the design of new respiratory therapeutics .
Anti-Tubercular Activity
The compound’s framework has been utilized in the synthesis of molecules with anti-tubercular activity. This suggests that 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide could be a valuable addition to the arsenal against Mycobacterium tuberculosis .
Antidiabetic Potential
Indazole derivatives have been identified to show antidiabetic activity. The presence of the indazole ring in 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide indicates that it could be explored for its efficacy in managing diabetes through further pharmacological studies .
Neuroprotective Effects
Research into indazole compounds has also touched upon their neuroprotective potential. This includes the prevention of neurodegenerative diseases, where 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide might play a role in protecting neuronal cells from damage .
Future Directions
Indazole derivatives, including “4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide”, have a wide variety of medicinal applications. They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Therefore, the medicinal properties of indazole derivatives need to be explored further for the treatment of various pathological conditions .
Mechanism of Action
Target of Action
The primary targets of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
The compound acts by inhibiting, regulating, and/or modulating the activity of CHK1, CHK2, and SGK kinases . This interaction leads to changes in the cell cycle and DNA damage response, potentially leading to the death of cancer cells .
Biochemical Pathways
The affected pathways primarily involve cell cycle regulation and DNA damage response. By inhibiting CHK1, CHK2, and SGK kinases, the compound disrupts these pathways, leading to cell cycle arrest and apoptosis .
Result of Action
The molecular and cellular effects of the compound’s action include disruption of cell cycle regulation, induction of DNA damage response, and ultimately, cell death . Some derivatives of indazole have shown antitumor activity against Hep-G2 cells .
properties
IUPAC Name |
4-chloro-N-(1-methylindazol-3-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-16-10-6-3-2-5-9(10)12(15-16)14-11(17)7-4-8-13/h2-3,5-6H,4,7-8H2,1H3,(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPWCMPPIPNBEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)NC(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601228942 | |
| Record name | Butanamide, 4-chloro-N-(1-methyl-1H-indazol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601228942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide | |
CAS RN |
1427460-97-6 | |
| Record name | Butanamide, 4-chloro-N-(1-methyl-1H-indazol-3-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanamide, 4-chloro-N-(1-methyl-1H-indazol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601228942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester](/img/structure/B1405487.png)
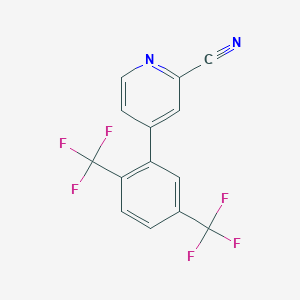
![N-[(5-chloro-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B1405490.png)
![2-{[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N'-(ethoxycarbonyl)acetohydrazide](/img/structure/B1405491.png)
![1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene](/img/structure/B1405495.png)
![Methyl [(4-amino-2-nitrophenyl)thio]acetate](/img/structure/B1405496.png)


